2-Bromo-4-chloro-6,7-dimethoxyquinoline
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Overview
Description
2-Bromo-4-chloro-6,7-dimethoxyquinoline is a chemical compound with the molecular formula C11H9BrClNO2 and a molecular weight of 302.55 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 2-Bromo-4-chloro-6,7-dimethoxyquinoline typically involves the bromination and chlorination of 6,7-dimethoxyquinoline. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the quinoline ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-chloro-6,7-dimethoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and suitable ligands.
Scientific Research Applications
2-Bromo-4-chloro-6,7-dimethoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antineoplastic drugs like cabozantinib and tivozanib.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6,7-dimethoxyquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit histone lysine methyltransferases, which play a role in epigenetic regulation . The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-4-chloro-6,7-dimethoxyquinoline can be compared with other similar compounds, such as:
4-Chloro-6,7-dimethoxyquinoline: This compound lacks the bromo substituent but shares the chloro and methoxy groups.
2,4-Diamino-6,7-dimethoxyquinoline: This compound has amino groups instead of bromo and chloro groups.
7-Bromo-4-chloro-2,8-dimethylquinoline: This compound has a similar structure but with additional methyl groups.
The uniqueness of this compound lies in its specific combination of bromo, chloro, and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9BrClNO2 |
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Molecular Weight |
302.55 g/mol |
IUPAC Name |
2-bromo-4-chloro-6,7-dimethoxyquinoline |
InChI |
InChI=1S/C11H9BrClNO2/c1-15-9-3-6-7(13)4-11(12)14-8(6)5-10(9)16-2/h3-5H,1-2H3 |
InChI Key |
JZBPWGZCDBVJFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)Br)Cl)OC |
Origin of Product |
United States |
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